molecular formula C4H8BF3KN B1457893 Potassium ((cyclopropylamino)methyl)trifluoroborate CAS No. 1402345-98-5

Potassium ((cyclopropylamino)methyl)trifluoroborate

Cat. No. B1457893
M. Wt: 177.02 g/mol
InChI Key: MJSKABFAUAQASP-UHFFFAOYSA-N
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Description

Potassium ((cyclopropylamino)methyl)trifluoroborate is a chemical compound used for pharmaceutical testing . It is a type of organotrifluoroborate, a class of compounds that have been incorporated into a number of diverse applications .


Synthesis Analysis

Potassium trifluoroborates, including Potassium ((cyclopropylamino)methyl)trifluoroborate, can be synthesized by hydroboration or C-B coupling reactions . They are also known to be moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are also used in Suzuki–Miyaura-type reactions .


Physical And Chemical Properties Analysis

Potassium ((cyclopropylamino)methyl)trifluoroborate is a solid substance . It has a melting point of 348-350 °C . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

5. Application in the Synthesis of Aliphatic Potassium Acyltrifluoroborates

  • Methods of Application : Organolithium and organomagnesium reagents were readily transmetalated onto Cu (I) and coupled with a KAT-forming reagent. The protocol is suitable for primary, secondary, and tertiary alkyl .
  • Results or Outcomes : The implementation of this concept has been successful for the synthesis of various organic compounds using a one-pot strategy .

6. Application in the Synthesis of Alkoxymethyltrifluoroborates

  • Methods of Application : These substrates were prepared via substitution reactions using nucleophilic alkoxides with bromomethyltrifluoroborate as an electrophile .
  • Results or Outcomes : The use of potassium alkoxymethyltrifluoroborates represents a more practical and convenient method of installing this moiety into organic molecules .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314-H290 indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Potassium organotrifluoroborates, including Potassium ((cyclopropylamino)methyl)trifluoroborate, have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . Their easy preparation and stability to air and moisture make them promising reagents for future research and applications .

properties

IUPAC Name

potassium;(cyclopropylamino)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BF3N.K/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSKABFAUAQASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC1CC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium ((cyclopropylamino)methyl)trifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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